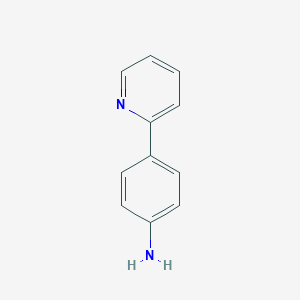
4-(2-Pyridyl)aniline
Cat. No. B094442
Key on ui cas rn:
18471-73-3
M. Wt: 170.21 g/mol
InChI Key: BXYRAPNURYRQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07612089B2
Procedure details


To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (2.66 g, 12.1 mmol) in toluene (20 mL) and n-butanol (7 mL), a solution of 2-bromopyridine (0.991 g, 6.27 mmol) and Cs2CO3 (6.10 g, 18.7 mmol) in H2O (20 mL) was added. The mixture was degassed three times with Ar/vacuum cycle before being charged with Pd(Ph3P)4 (540 mg, 0.46 mmol, 7% mol). It was then heated at reflux under Ar overnight. The reaction mixture was allowed to cool at room temperature, and then in an ice-bath. The precipitates were collected, dried on vacuum to give a solid (0.840 g)
Quantity
2.66 g
Type
reactant
Reaction Step One


Name
Cs2CO3
Quantity
6.1 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
CC1(C)C(C)(C)OB([C:9]2[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=2)O1.Br[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1.C([O-])([O-])=O.[Cs+].[Cs+]>C1(C)C=CC=CC=1.C(O)CCC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[C:9]1[CH:10]=[CH:11][C:12]([NH2:13])=[CH:14][CH:15]=1 |f:2.3.4,^1:46,48,67,86|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.66 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(N)C=C1)C
|
|
Name
|
|
|
Quantity
|
0.991 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1
|
|
Name
|
Cs2CO3
|
|
Quantity
|
6.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
540 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was degassed three times with Ar/vacuum cycle
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under Ar overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitates were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C1=CC=C(C=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.84 g | |
| YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

